molecular formula C14H13N3O3 B2426421 2-(3-(3-Methyl-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione CAS No. 173336-84-0

2-(3-(3-Methyl-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione

Cat. No.: B2426421
CAS No.: 173336-84-0
M. Wt: 271.276
InChI Key: FRPZVDFVJAMCJO-UHFFFAOYSA-N
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Description

The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . For example, ataluren is used for the treatment of Duchenne muscular dystrophy . Moreover, 1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .


Synthesis Analysis

An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . The method allows to obtain structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .


Molecular Structure Analysis

Structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .


Chemical Reactions Analysis

The reaction scope includes aryl, hetaryl, and cycloalkyl amidoxime and isatoic anhydrides with different substituents in the aromatic ring as well as at the amide N atom .


Physical and Chemical Properties Analysis

The physical and chemical properties of a specific compound can vary greatly depending on its structure. For example, one compound with a 1,2,4-oxadiazole motif had a yield of 462 mg (70%), was a brown powder, and had a melting point of 187–191°C .

Scientific Research Applications

Synthesis Techniques

The development of effective methods for synthesizing compounds related to "2-(3-(3-Methyl-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione" has been a significant area of research. One study describes a new method for synthesizing 2-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid, which could be relevant for creating structurally related compounds. This process involves thermal heterocyclization and provides a high yield of the desired compound, highlighting the utility of 3-(hydroxyimino)isoindolin-1-ones as starting materials for preparing related compounds (V. Tkachuk et al., 2020).

Corrosion Inhibition

Research into aza-pseudopeptides, including structures similar to "this compound," has shown promising applications in corrosion inhibition. A study demonstrated that these compounds are effective corrosion inhibitors for mild steel in acidic environments, suggesting potential industrial applications in protecting metals (R. Chadli et al., 2017).

Material Science Applications

Compounds structurally related to "this compound" have also found applications in material science. For instance, the synthesis and characterization of novel 5-substituted tetrazoles with corrosion inhibiting activity highlight their potential use in the development of new materials that offer protection against corrosion in acidic media (Y. Aouine et al., 2011).

Fluorescent Chemosensors

Derivatives of 1,8-naphthalimide, which are structurally related to the chemical , have been synthesized and utilized as reversible colorimetric and fluorescent chemosensors for fluoride ion detection. This application is particularly noteworthy in environmental monitoring and the development of sensory technologies (Liang Zhang et al., 2020).

Future Directions

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . In addition to medicinal application, these heterocycles were utilized for the development of energetic materials, fluorescent dyes, OLEDs, sensors, as well as insecticides .

Biochemical Analysis

Biochemical Properties

2-(3-(3-Methyl-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the oxadiazole ring is known to interact with enzymes such as carbonic anhydrase, which is involved in regulating pH and ion balance in cells . Additionally, this compound may interact with proteins involved in signal transduction pathways, potentially modulating their activity and downstream effects.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may alter the activity of key signaling molecules such as kinases and phosphatases, leading to changes in gene expression patterns and metabolic flux . These alterations can impact cellular processes such as proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It may act as an enzyme inhibitor or activator, depending on the context of its interaction. For instance, the oxadiazole ring can form hydrogen bonds with active site residues of target enzymes, leading to inhibition or activation of their catalytic activity . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation over time . Prolonged exposure to this compound may lead to cumulative effects on cellular processes, potentially resulting in altered cell function and viability.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, this compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, it may induce toxic or adverse effects, such as oxidative stress and inflammation . These threshold effects highlight the importance of dose optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, this compound may be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular biomolecules . These interactions can influence overall metabolic homeostasis and cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound may be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, facilitating its accumulation in specific cellular compartments . Additionally, binding proteins such as albumin may aid in its systemic distribution and localization within tissues.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular metabolism and energy production.

Properties

IUPAC Name

2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3/c1-9-15-12(20-16-9)7-4-8-17-13(18)10-5-2-3-6-11(10)14(17)19/h2-3,5-6H,4,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRPZVDFVJAMCJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CCCN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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